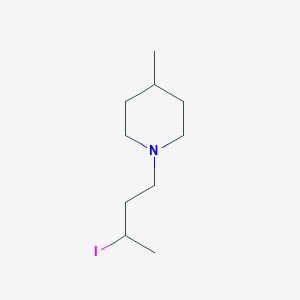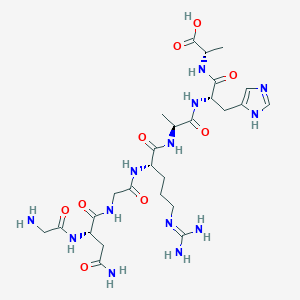
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is a chemical compound known for its unique structure and properties It belongs to the class of imidazolium-based ionic liquids, which are salts in the liquid state at relatively low temperatures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate typically involves the reaction of 1,3-dimethylimidazolium chloride with dodecane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate exerts its effects involves interactions with molecular targets and pathways. The imidazolium cation can interact with various biological molecules, influencing their structure and function. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,3-dihydro-1H-imidazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
- 1,3-Dimethylimidazolium chloride
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is unique due to its combination of the imidazolium cation and the dodecane-1-sulfonate anion. This combination imparts specific properties, such as enhanced solubility in organic solvents and increased thermal stability, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
840475-26-5 |
|---|---|
Molecular Formula |
C17H36N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.C5H10N2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;1-6-3-4-7(2)5-6/h2-12H2,1H3,(H,13,14,15);3-4H,5H2,1-2H3 |
InChI Key |
SJMNSCKPQMYJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].C[NH+]1CN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


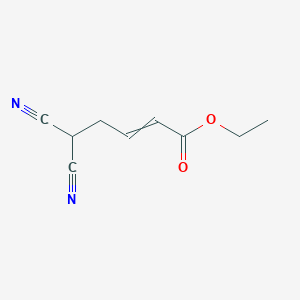
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
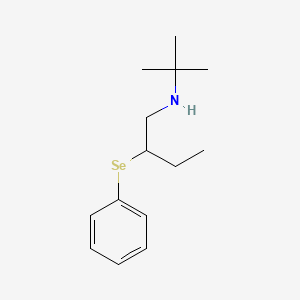
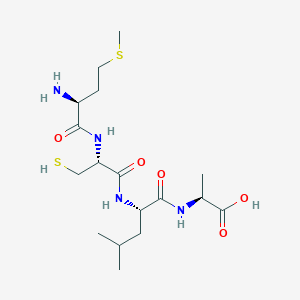
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

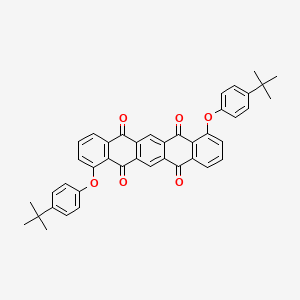


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)
